
Probing the MLLT1/3 Interactome: A Guide to
Immunoprecipitation with SGC-iMLLT

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SGC-iMLLT

Cat. No.: B1193507 Get Quote

For Immediate Release

Toulouse, France – December 13, 2025 – For researchers in oncology, epigenetics, and drug

development, understanding the intricate protein interactions that drive cancer is paramount.

SGC-iMLLT, a potent and selective chemical probe, has emerged as a critical tool for

investigating the functions of the YEATS domain-containing proteins MLLT1 (ENL) and MLLT3

(AF9). These proteins are key components of powerful transcriptional regulatory complexes

and are frequently implicated in aggressive leukemias. This application note provides a detailed

guide to utilizing SGC-iMLLT in immunoprecipitation-based workflows to dissect the MLLT1/3

interactome and elucidate the mechanisms of transcriptional dysregulation in cancer.

Introduction to SGC-iMLLT and its Targets
SGC-iMLLT is a first-in-class chemical probe that specifically inhibits the YEATS domains of

MLLT1 and MLLT3.[1][2] The YEATS domain is a specialized "reader" module that recognizes

and binds to acetylated and crotonylated lysine residues on histone tails, thereby tethering

MLLT1/3 and their associated protein complexes to active chromatin regions.[1]

MLLT1 and MLLT3 are crucial scaffolding proteins within two major transcriptional elongation

complexes: the Super Elongation Complex (SEC) and the DOT1L complex.[1][3][4] The SEC,

which includes key components like AFF4, CDK9, and ELL2, is a potent driver of transcriptional

elongation.[3][4] The DOT1L complex, on the other hand, is responsible for histone H3 lysine

79 (H3K79) methylation, a mark associated with active transcription. By inhibiting the chromatin
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anchoring of MLLT1/3, SGC-iMLLT provides a powerful approach to study the composition and

dynamics of these complexes and their role in gene regulation.

Application: Co-Immunoprecipitation to Probe the
MLLT1/3 Interactome
Co-immunoprecipitation (Co-IP) is a robust technique to identify protein-protein interactions.

When coupled with quantitative mass spectrometry, it allows for the precise measurement of

changes in protein complex composition under different conditions. Here, we outline a protocol

to investigate the effect of SGC-iMLLT on the interaction of MLLT1/3 with their binding

partners. This can reveal proteins whose association with MLLT1/3 is dependent on their

engagement with chromatin.

Experimental Workflow
The overall experimental workflow involves treating cells with SGC-iMLLT or a vehicle control,

followed by lysis and immunoprecipitation of the target protein (MLLT1 or MLLT3). The co-

precipitated proteins are then identified and quantified by mass spectrometry.
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Figure 1: Experimental workflow for Co-IP with SGC-iMLLT.
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Detailed Experimental Protocol
This protocol is optimized for a human leukemia cell line, such as MV4-11, which is known to

be sensitive to MLLT1/3 inhibition.

Materials:

Human leukemia cell line (e.g., MV4-11)

SGC-iMLLT (and a negative control compound if available)

DMSO (vehicle control)

Primary antibody against MLLT1 or MLLT3 (IP-grade)

Isotype control IgG

Protein A/G magnetic beads

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Wash Buffer (e.g., PBS with 0.1% Tween-20)

Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

Cell Culture and Treatment:

Culture MV4-11 cells to a density of approximately 1-2 x 106 cells/mL.

Treat cells with SGC-iMLLT (e.g., 1 µM) or an equivalent volume of DMSO for 4-6 hours. It

is recommended to perform a dose-response and time-course experiment to determine

the optimal conditions for your cell line.

Cell Lysis:
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Harvest and wash the cells with ice-cold PBS.

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with

occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new tube and determine the protein concentration.

Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

Incubate the pre-cleared lysate with the anti-MLLT1/3 antibody or isotype control IgG

overnight at 4°C on a rotator.

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on

a rotator.

Washing and Elution:

Collect the beads using a magnetic stand and discard the supernatant.

Wash the beads three times with Wash Buffer.

Elute the protein complexes from the beads by incubating with Elution Buffer for 5-10

minutes at room temperature.

Immediately neutralize the eluate with Neutralization Buffer.

Sample Preparation for Mass Spectrometry:

The eluted proteins are then subjected to in-solution trypsin digestion.

The resulting peptides are desalted and prepared for liquid chromatography-tandem mass

spectrometry (LC-MS/MS) analysis.

Data Presentation and Interpretation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative mass spectrometry will provide a list of proteins identified in each sample, along

with their relative abundance. The data should be analyzed to identify proteins that are

significantly depleted from the MLLT1/3 immunoprecipitates upon SGC-iMLLT treatment.

Table 1: Quantitative Mass Spectrometry Analysis of MLLT1/3 Interacting Proteins

Protein Function
Fold Change (SGC-
iMLLT vs. DMSO)

p-value

Bait: MLLT1/MLLT3 Chromatin reader 1.0 (Normalized) -

AFF4 SEC component 0.45 < 0.01

CDK9 SEC component 0.52 < 0.01

ELL2 SEC component 0.60 < 0.05

DOT1L
Histone

methyltransferase
0.38 < 0.01

AF4 (AFF1) Transcription factor 0.41 < 0.01

CBX8
Polycomb complex

protein
0.95 > 0.05

BCOR
Transcriptional

corepressor
1.02 > 0.05

Note: The fold change values presented are hypothetical and for illustrative purposes. Actual

results may vary depending on the experimental conditions.

A decrease in the fold change for proteins like AFF4, CDK9, ELL2, and DOT1L upon SGC-
iMLLT treatment would suggest that their interaction with MLLT1/3 is at least partially

dependent on the tethering of the complex to chromatin via the YEATS domain. Proteins whose

interaction is unaffected (fold change close to 1.0) may interact with MLLT1/3 in a chromatin-

independent manner.

MLLT1/3 Signaling Pathway
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MLLT1 and MLLT3 act as critical adaptors, linking chromatin to the transcriptional machinery.

The following diagram illustrates the central role of MLLT1/3 in the SEC and DOT1L complexes

and the inhibitory effect of SGC-iMLLT.

Figure 2: MLLT1/3 signaling pathway and the inhibitory action of SGC-iMLLT.

Conclusion
SGC-iMLLT is an invaluable tool for dissecting the protein-protein interactions involving MLLT1

and MLLT3. The co-immunoprecipitation protocol outlined here, in conjunction with quantitative

mass spectrometry, provides a robust framework for identifying chromatin-dependent and -

independent interactors of these key transcriptional regulators. Such studies are crucial for a

deeper understanding of the molecular mechanisms underlying leukemia and for the

development of novel therapeutic strategies targeting these pathways.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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